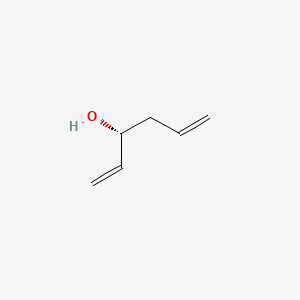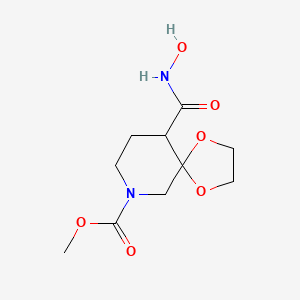
Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of EINECS 265-617-1 involves the solvent dewaxing process. This process includes the removal of wax from lubricating oils to improve their low-temperature properties. The solvent dewaxing process typically involves the following steps:
Mixing: The feedstock is mixed with a solvent such as methyl ethyl ketone (MEK) or toluene.
Cooling: The mixture is cooled to a temperature where wax crystallizes out.
Filtration: The wax crystals are removed by filtration.
Solvent Recovery: The solvent is recovered from the dewaxed oil and recycled.
Industrial Production Methods
In industrial settings, the solvent dewaxing process is carried out in large-scale units where the feedstock is continuously processed. The process parameters, such as temperature and solvent-to-feed ratio, are optimized to achieve the desired product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 265-617-1 undergoes various chemical reactions, including:
Oxidation: The hydrocarbons in the compound can be oxidized to form alcohols, ketones, and carboxylic acids.
Reduction: The compound can be reduced to form lighter hydrocarbons.
Substitution: The hydrocarbons can undergo substitution reactions to form halogenated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions are typically carried out at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Halogenation reactions are carried out using halogens such as chlorine or bromine under controlled conditions.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Lighter hydrocarbons.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
EINECS 265-617-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reactant in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a medium for cell culture.
Medicine: Utilized in the formulation of pharmaceutical products and as a carrier for drug delivery.
Industry: Used as a lubricant, hydraulic fluid, and in the production of greases and other industrial products.
Wirkmechanismus
The mechanism of action of EINECS 265-617-1 is primarily related to its physical and chemical properties. As a lubricant, it reduces friction between moving parts, thereby preventing wear and tear. In chemical reactions, it acts as a solvent, facilitating the dissolution and interaction of reactants. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Distillates (petroleum), hydrotreated heavy paraffinic: Similar in composition but undergoes an additional hydrotreating process to remove impurities.
Distillates (petroleum), solvent-refined heavy paraffinic: Similar in composition but undergoes solvent refining instead of solvent dewaxing.
Uniqueness
EINECS 265-617-1 is unique due to its specific solvent dewaxing process, which imparts distinct low-temperature properties and viscosity characteristics. This makes it particularly suitable for applications requiring high-performance lubricants and hydraulic fluids.
Eigenschaften
CAS-Nummer |
65202-61-1 |
|---|---|
Molekularformel |
C10H16N2O6 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
methyl 6-(hydroxycarbamoyl)-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C10H16N2O6/c1-16-9(14)12-3-2-7(8(13)11-15)10(6-12)17-4-5-18-10/h7,15H,2-6H2,1H3,(H,11,13) |
InChI-Schlüssel |
AGWPKUXWIYXZNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1CCC(C2(C1)OCCO2)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



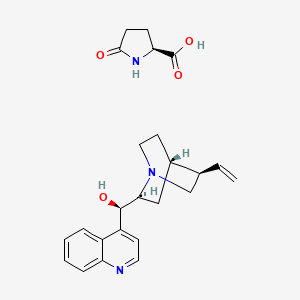
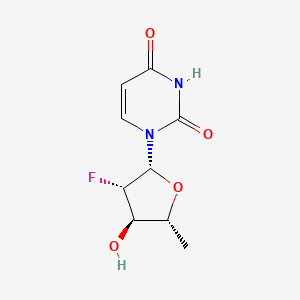
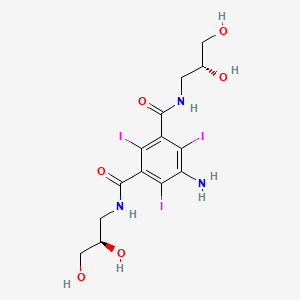
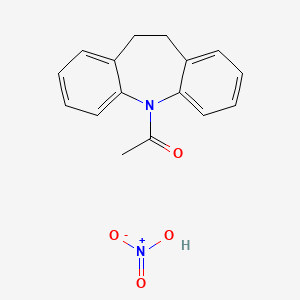
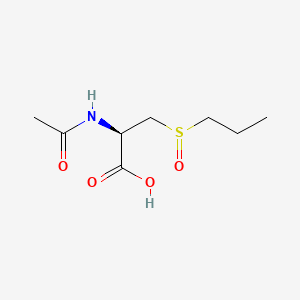
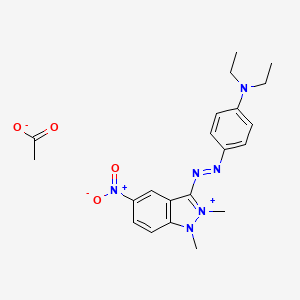

![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)



